5,6-Dihydroabiraterone
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Overview
Description
5,6-Dihydroabiraterone is a metabolic derivative of Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1. This compound exhibits significant antiandrogen and antitumor activities, particularly effective against castration-resistant prostate cancer . The molecular formula of this compound is C24H33NO, and it has a molecular weight of 351.52 g/mol .
Mechanism of Action
Target of Action
5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
this compound acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .
Biochemical Pathways
The inhibition of CYP17A1 by this compound affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, this compound prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .
Pharmacokinetics
Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, this compound reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
5,6-Dihydroabiraterone interacts with the enzyme CYP17A1 . It inhibits this enzyme, which is crucial in the synthesis of androgens . This interaction is of an inhibitory nature, leading to a decrease in androgen production .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in CRPC . By inhibiting CYP17A1, it reduces androgen production, thereby influencing cell signaling pathways, gene expression, and cellular metabolism related to androgen activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the enzyme CYP17A1 . This binding inhibits the enzyme, preventing the conversion of pregnenolone and progesterone into androgens . This leads to a decrease in androgen levels, which can inhibit the growth of prostate cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound is used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Abiraterone Acetate .
Metabolic Pathways
This compound is involved in the metabolic pathway of androgen synthesis . It interacts with the enzyme CYP17A1, inhibiting the conversion of pregnenolone and progesterone into androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroabiraterone typically involves the hydrogenation of Abiraterone. The process includes the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroabiraterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the structure, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully reduced hydrocarbons.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
5,6-Dihydroabiraterone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal structures and their reactivity.
Biology: Investigated for its role in inhibiting androgen biosynthesis and its effects on cellular pathways.
Comparison with Similar Compounds
Abiraterone: The parent compound, also an inhibitor of CYP17A1, but with a different metabolic profile.
Enzalutamide: Another antiandrogen used in prostate cancer treatment, but it works by directly blocking the androgen receptor.
Bicalutamide: A non-steroidal antiandrogen that competes with androgens for binding to the androgen receptor
Uniqueness: 5,6-Dihydroabiraterone is unique due to its specific inhibition of CYP17A1 and its metabolic stability compared to Abiraterone. This stability allows for more consistent therapeutic effects and reduced side effects in the treatment of castration-resistant prostate cancer .
Properties
CAS No. |
219843-75-1 |
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Molecular Formula |
C₂₄H₃₃NO |
Molecular Weight |
351.52 |
Synonyms |
(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol; _x000B_ |
Origin of Product |
United States |
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